![molecular formula C18H30O9 B1243572 (-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside](/img/structure/B1243572.png)
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside
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Overview
Description
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside is a monosaccharide derivative that is (-)-11-hydroxy-9,10-dihydrojasmonic acid attached to a beta-D-glucopyranosyl residue at position 11 via a glycosidic linkage. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative and a dihydrojasmonic acid. It derives from a (-)-11-hydroxy-9,10-dihydrojasmonic acid.
Scientific Research Applications
Plant Growth Regulation
- Metabolism in Barley Seedlings: The metabolism of (-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside, a derivative of dihydrojasmonic acid (DJA), has been studied in barley seedlings. It was found that DJA is converted into major metabolites, including (-)-11-hydroxyjasmonic acid and its O (11)-β-d-glucopyranoside (Meyer et al., 1989).
Occurrence in Potato Plants
- Detection in Potato Plants: The occurrence of 11-hydroxyjasmonic acid glucoside, a related compound, has been confirmed in potato plants using liquid chromatography (Matsuura, Ohkubo, & Yoshihara, 2001).
Amino Acid Conjugation
- Amino Acid Conjugates in Barley: In barley, (-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside forms amino acid conjugates, including N-[(−)9,10-dihydrojasmonoyl]valine and N-[11-hydroxy-9,10-dihydrojasmonoyl]isoleucine, indicating important steps in its metabolism (Meyer et al., 1991).
Biochemical Transformations
- Minor Metabolites in Barley: The compound is involved in the formation of minor metabolites in barley seedlings, indicating a complex biotransformation process (Meyer et al., 1991).
properties
Product Name |
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside |
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Molecular Formula |
C18H30O9 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C18H30O9/c1-9(26-18-17(25)16(24)15(23)13(8-19)27-18)3-2-4-11-10(7-14(21)22)5-6-12(11)20/h9-11,13,15-19,23-25H,2-8H2,1H3,(H,21,22)/t9?,10-,11-,13-,15-,16+,17-,18-/m1/s1 |
InChI Key |
QPYZJXJBZOQDGA-XGNCEZCHSA-N |
Isomeric SMILES |
CC(CCC[C@@H]1[C@H](CCC1=O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(CCCC1C(CCC1=O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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